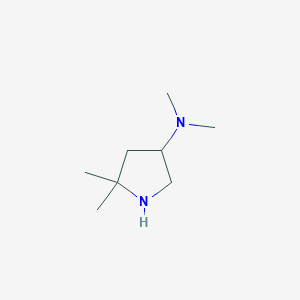

N,N,5,5-tetramethylpyrrolidin-3-amine

Description

N,N,5,5-tetramethylpyrrolidin-3-amine is a chemical compound with the molecular formula C8H17N2O It is known for its unique structure, which includes a pyrrolidine ring substituted with methyl groups at the nitrogen and carbon positions

Properties

IUPAC Name |

N,N,5,5-tetramethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2)5-7(6-9-8)10(3)4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMNHKWKXFQUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5,5-tetramethylpyrrolidin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with ammonia or an amine source under specific conditions to introduce the amine group at the 3-position . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N,5,5-tetramethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives with altered hydrogenation states .

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : N,N,5,5-tetramethylpyrrolidin-3-amine is utilized as a reagent in various organic reactions. It serves as a versatile building block for synthesizing more complex molecules.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form N-oxides and reduction to yield different amine derivatives. These reactions are crucial for developing new materials and chemicals.

Biology

- Nitroxide Spin Probes : This compound is studied for its potential as a nitroxide spin probe in electron paramagnetic resonance (EPR) imaging. It can be loaded into cells at high concentrations, allowing for real-time imaging of cellular processes . The intracellular lifetime of the nitroxide is significant for in vivo imaging studies, with a retention time of approximately 114 minutes .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, certain piperidinyl nitroxides derived from it showed significant growth inhibition against Gram-positive bacteria like Staphylococcus epidermidis .

Medicine

- Potential Therapeutic Applications : The compound's unique properties make it a candidate for medicinal applications. It is being explored as a precursor in drug synthesis and as a component in therapeutic agents due to its low toxicity and ability to interact with biological molecules .

- Contrast Agents in Imaging : Due to its stability and ability to enhance contrast in imaging techniques such as fMRI, this compound is being investigated for use as a contrast agent in medical imaging .

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. epidermidis growth | |

| EPR Imaging | High intracellular retention | |

| Drug Synthesis | Precursor for therapeutic agents |

Case Study 1: EPR Imaging Applications

A study demonstrated the efficacy of this compound as a nitroxide spin probe in EPR imaging. Cells were incubated with the compound's acetoxymethyl ester form to achieve high intracellular concentrations. The resultant images showed excellent signal-to-noise ratios, indicating its potential for tracking cellular dynamics in real-time .

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial activity, derivatives of this compound were tested against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and S. epidermidis, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which N,N,5,5-tetramethylpyrrolidin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes . Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

3-Amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A closely related compound with similar structural features.

N,N,N’,N’-tetramethyl-1,3-propanediamine: Another amine with comparable properties and applications.

Uniqueness

N,N,5,5-tetramethylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required .

Biological Activity

N,N,5,5-tetramethylpyrrolidin-3-amine is a nitrogen-containing organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with four methyl substituents. This unique structure contributes to its steric hindrance and influences its interactions with biological systems. The compound's molecular formula is , which reflects its amine functionality that plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's amine group allows it to participate in hydrogen bonding and electrostatic interactions with biomolecules. This capability facilitates modulation of biochemical pathways related to neurotransmission and cellular signaling.

Key Mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It has been shown to bind to certain receptors, influencing physiological responses.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential to modulate neurotransmitter systems, which may enhance cognitive function and protect against neurodegenerative conditions. Preliminary studies suggest that it may possess antioxidant properties that contribute to cellular defense mechanisms against oxidative stress.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus epidermidis and Staphylococcus aureus, showing significant growth inhibition at specific concentrations .

| Bacterial Strain | IC50 (mmol/L) | Activity |

|---|---|---|

| Staphylococcus epidermidis | 0.5 | High sensitivity |

| Staphylococcus aureus | 10-79% inhibition | Variable sensitivity |

| Proteus sp. | Resistant | Minimal inhibition |

Applications in Research

This compound is utilized in various scientific research applications:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies : Researchers investigate its interactions with biomolecules to understand its potential therapeutic roles.

- Medical Applications : Ongoing studies explore its use as a precursor in drug development aimed at treating neurological disorders and infections .

Study on Neuroprotection

A study examined the effects of this compound on neuronal cells under oxidative stress conditions. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. This suggests a protective role against oxidative damage.

Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against several bacterial strains. The findings revealed that it effectively inhibited the growth of specific pathogens while showing resistance against others like Proteus sp., indicating selective antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.